ethyl 2-[3-(2-methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate
Overview
Description
Ethyl [3-(2-methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the methoxyphenyl group and the pyrazolo[1,5-a]pyrimidine core imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(2-methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate chalcone. This intermediate then undergoes cyclization with 3-amino-2,5,7-trimethylpyrazole under acidic conditions to yield the desired pyrazolo[1,5-a]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient production with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl [3-(2-methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl [3-(2-methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[3-(2-methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells. These actions contribute to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Indole derivatives: Known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
Ethyl [3-(2-methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate is unique due to its specific combination of the methoxyphenyl group and the pyrazolo[1,5-a]pyrimidine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 2-[3-(2-methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-6-26-18(24)11-16-12(2)21-20-19(13(3)22-23(20)14(16)4)15-9-7-8-10-17(15)25-5/h7-10H,6,11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMOWKTUMUKCRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3OC)N=C1C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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